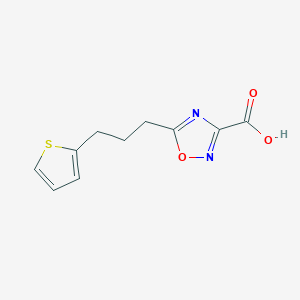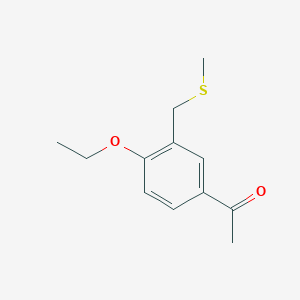
4,4-Difluorocycloheptane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluorocycloheptane-1-carbaldehyde is a chemical compound with the molecular formula C8H10F2O. It is a cyclic aldehyde that consists of a cycloheptane ring with two fluorine atoms and a carbonyl group attached to it. This compound is used in various fields of research and industry due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4,4-Difluorocycloheptane-1-carbaldehyde typically involves the introduction of fluorine atoms into a cycloheptane ring followed by the formation of the aldehyde group. One common method involves the fluorination of cycloheptane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The resulting difluorocycloheptane is then subjected to formylation reactions to introduce the aldehyde group .
Análisis De Reacciones Químicas
4,4-Difluorocycloheptane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4,4-Difluorocycloheptane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4-Difluorocycloheptane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The fluorine atoms can enhance the compound’s stability and binding affinity to its targets, thereby increasing its potency .
Comparación Con Compuestos Similares
4,4-Difluorocycloheptane-1-carbaldehyde can be compared with other similar compounds, such as:
Cycloheptane-1-carbaldehyde: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
4,4-Dichlorocycloheptane-1-carbaldehyde: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.
4,4-Difluorocyclohexane-1-carbaldehyde: Has a six-membered ring instead of a seven-membered ring, affecting its chemical behavior and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H12F2O |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
4,4-difluorocycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C8H12F2O/c9-8(10)4-1-2-7(6-11)3-5-8/h6-7H,1-5H2 |
Clave InChI |
WMMBWDYAHBQJJG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC(C1)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[4-(4-Methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}-4-methylbenzamide hydrochloride](/img/structure/B15302756.png)


![7-Oxabicyclo[2.2.1]heptane-2-thiol](/img/structure/B15302781.png)
![3-[Cyclopropyl(methyl)amino]propan-1-ol hydrochloride](/img/structure/B15302791.png)







